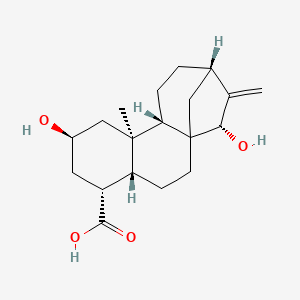

(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid

Description

Properties

IUPAC Name |

(4R,5R,7R,9R,10S,13S,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12+,13+,14+,15-,16-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHWUYVCCPXYMB-YNGCLFHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C[C@H]([C@H]1CCC34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908667 | |

| Record name | 2,7-Dihydroxy-11b-methyl-8-methylidenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10391-47-6 | |

| Record name | (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010391476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dihydroxy-11b-methyl-8-methylidenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α)-2β,15α-dihydroxy-19-norkaur-16-en-18-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Source Material

The compound is predominantly isolated from plant sources, notably from Coffea species (coffee silverskin) and other related plants containing ent-kaurane diterpenoids. The natural extraction process involves:

- Raw Material : Coffee silverskin or other plant parts rich in diterpenoids.

- Extraction Solvents : Organic solvents such as ethanol or methanol, which dissolve the compound slightly due to its moderate polarity.

- Extraction Techniques :

- Maceration or Soxhlet extraction using ethanol or methanol.

- Followed by concentration under reduced pressure to obtain crude extracts.

Purification

- Chromatographic Techniques : Column chromatography using silica gel or reverse-phase materials to separate atractyligenin from other diterpenoids and impurities.

- Crystallization : Final purification by recrystallization from suitable solvents to yield white to off-white solid crystals with melting points around 159-164°C.

Yield and Quality

- The yield depends on the plant source and extraction efficiency.

- Purity is confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Chemical Synthesis Methods

Synthetic Route Overview

Chemical synthesis of (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid is complex due to its tetracyclic diterpenoid structure with multiple stereocenters. The synthetic approach generally involves:

- Starting Materials : Ent-kaurane skeleton precursors or related diterpene intermediates.

- Key Steps :

- Functional group transformations to introduce hydroxyl groups at 2beta and 15alpha positions.

- Formation of the 19-nor structure by demethylation or ring contraction.

- Introduction of the 16-en double bond and 18-oic acid moiety.

- Stereochemical Control : Use of chiral catalysts or stereoselective reagents to ensure correct stereochemistry at multiple chiral centers.

Representative Synthetic Strategy

A typical synthetic sequence may include:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Construction of the tetracyclic kaurane core |

| 2 | Hydroxylation | Introduction of hydroxyl groups at C-2 and C-15 |

| 3 | Oxidation | Formation of carboxylic acid at C-18 |

| 4 | Demethylation or ring modification | Removal of methyl group at C-19 to form 19-nor structure |

| 5 | Double bond formation | Introduction of C16-C17 double bond |

Challenges and Optimization

- Maintaining stereochemical integrity during multiple functionalizations.

- Avoiding over-oxidation or side reactions.

- Optimizing reaction conditions (temperature, solvents, catalysts) to maximize yield and purity.

Analytical Data Supporting Preparation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H28O4 | |

| Molecular Weight | 320.4 g/mol | |

| Melting Point | 159-164 °C | |

| Solubility | Slightly soluble in ethanol, methanol | |

| Physical Form | White to off-white solid |

Summary of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | Isolation from coffee silverskin or plants using ethanol/methanol extraction and chromatographic purification | Relatively straightforward, uses renewable sources | Low yield, requires extensive purification |

| Chemical Synthesis | Multi-step stereoselective synthesis from diterpene precursors involving hydroxylation, oxidation, and demethylation | Allows structural modifications and large-scale production | Complex, time-consuming, requires expertise |

Research Findings and Notes

- The compound’s isolation from natural sources remains the primary method for obtaining pure material for biological studies due to the complexity of total synthesis.

- Advances in synthetic organic chemistry may enable more efficient synthetic routes in the future, especially with improved stereoselective catalysts.

- Stability considerations require storage under inert atmosphere at low temperatures (-20°C) to prevent degradation.

- Slight solubility in common organic solvents facilitates purification but limits some synthetic manipulations.

Chemical Reactions Analysis

Types of Reactions

(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidizing agents: PCC, KMnO4 (Potassium permanganate).

Reducing agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

Substitution reagents: SOCl2 (Thionyl chloride), PBr3 (Phosphorus tribromide).

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid exhibits significant anticancer properties. It has been shown to promote the differentiation of malignant cells, particularly in leukemia. In vitro studies demonstrated its ability to induce differentiation in human leukemia cells (HL-60), suggesting potential therapeutic uses in treating hematological malignancies .

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways that contribute to inflammation .

Metabolic Regulation

Studies have suggested that this compound may play a role in metabolic regulation, particularly in glucose metabolism and lipid profiles. Its application in managing metabolic disorders such as diabetes and obesity is currently under investigation .

Plant Growth Regulators

In agriculture, compounds derived from the kaurane family are being explored as natural growth regulators. This compound can enhance plant growth and development by promoting root formation and improving stress resistance in plants . Its application could lead to more sustainable agricultural practices by reducing the need for synthetic growth hormones.

Pest Resistance

The compound has shown potential as a natural pesticide due to its ability to deter certain pests while being less harmful to beneficial insects. This dual action can help maintain ecological balance while protecting crops from infestations .

Case Studies

Mechanism of Action

The mechanism of action of (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Binding to receptors: Modulating receptor activity and influencing downstream signaling pathways.

Enzyme inhibition: Inhibiting key enzymes involved in metabolic processes.

Gene expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features for Comparison

Kaurane diterpenoids share a common tetracyclic skeleton but differ in:

- Oxidation states (e.g., hydroxyl, oxo, or ester groups).

- Stereochemistry (α/β configurations).

- Substituent positions (e.g., C15, C16, or C19 modifications).

Comparison Table: Structural and Functional Differences

Detailed Comparisons

Kaurenoic Acid (C₂₀H₃₀O₂)

- Structural Differences : Lacks hydroxyl groups at C2 and C15 but retains the Δ¹⁶ double bond and 19-COOH group.

- Functional Impact : The absence of hydroxyl groups reduces polarity, enhancing membrane permeability and antimicrobial efficacy .

ent-11α-Hydroxy-15-oxokaur-16-en-19-oic Acid (C₂₀H₂₈O₄)

- Structural Differences : Features an 11α-hydroxyl and 15-oxo group instead of 2β,15α-dihydroxy substitutions.

- Functional Impact : The 15-oxo group increases electrophilicity, facilitating interactions with cellular nucleophiles in plant defense pathways .

15-Angeloyl-4α,15β-kaur-16-en-18-oic Acid (C₂₅H₃₆O₄)

- Structural Differences : Contains a 15β-angeloyl ester moiety, enhancing lipophilicity.

- Functional Impact : The ester group confers insecticidal properties by disrupting insect neuronal signaling .

17-Norkauran-18-oic Acid Derivatives

Limitations Compared to Analogues

- Lower Bioavailability: Polar hydroxyl groups reduce membrane permeability compared to kaurenoic acid .

- Synthetic Challenges : Complex stereochemistry complicates large-scale synthesis .

Biological Activity

(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid is a compound derived from the natural product family of norkaurenoids, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H28O

- CAS Number : 10391-47-6

The compound features a unique structure that contributes to its biological properties. The presence of hydroxyl groups at the 2 and 15 positions plays a crucial role in its interaction with biological targets.

Antimalarial Activity

Research has highlighted the potential of this compound as an antimalarial agent. A study indicated that various norkaurenoids exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves the disruption of heme detoxification pathways in the parasite, leading to increased oxidative stress and eventual cell death .

Table 1: Antimalarial Activity of Norkaurenoids

| Compound Name | IC50 (µM) | Source Plant |

|---|---|---|

| Norkaurenoid A | 1.5 | Raphidophora decursiva |

| Norkaurenoid B | 1.9 | Garcinia mckeaniana |

| This compound | TBD | TBD |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction. The compound has shown promising results in vitro against several tumor types, including breast and colon cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | TBD | Apoptosis induction |

| HT-29 (Colon) | TBD | Cell cycle arrest |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Malaria Treatment :

- In vitro studies demonstrated that this compound significantly reduced parasitemia in cultures infected with P. falciparum. The study concluded that it could serve as a lead compound for developing new antimalarial drugs.

-

Cancer Cell Line Studies :

- A series of experiments on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further investigations revealed that it activated caspase pathways, confirming its role as an apoptotic agent.

The biological activity of this compound can be attributed to its structural characteristics:

- Interaction with Enzymes : The hydroxyl groups may facilitate binding to specific enzymes involved in metabolic pathways.

- Oxidative Stress Induction : By disrupting heme metabolism in malaria parasites, the compound increases oxidative stress, leading to cell death.

- Apoptotic Pathways Activation : In cancer cells, it appears to activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR can resolve stereochemical configurations (e.g., 4alpha vs. 4beta) by analyzing coupling constants and NOE correlations . Infrared (IR) spectroscopy helps identify hydroxyl and carboxylic acid functional groups. X-ray crystallography is recommended for absolute stereochemical confirmation .

Q. How can researchers differentiate this compound from structurally similar kaurane derivatives?

- Methodology : Use comparative chromatography (HPLC or TLC) with reference standards. Key markers include retention times and UV absorption profiles. For isomers like (4alpha,16alpha)-16,17-Dihydroxykauran-18-oic acid , mass spectrometry fragmentation patterns (e.g., m/z differences due to hydroxylation at C-2 and C-15) provide differentiation .

Q. What are the primary natural sources of this compound?

- Methodology : Phytochemical screening of Isodon species (Lamiaceae) or Rabdosia plants via methanol extraction, followed by silica gel chromatography. Confirmation requires cross-referencing with published spectral data and taxonomic databases .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

- Methodology :

Experimental Replication : Validate results across multiple cell lines (e.g., HEK293 vs. RAW264.7 macrophages) under standardized conditions (e.g., 24-hour exposure, 10 µM concentration).

Mechanistic Studies : Use siRNA knockdown or inhibitor assays to isolate pathways (e.g., NF-κB for inflammation, Caspase-3 for apoptosis).

Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. ethanol) or purity (>95% by HPLC) .

Q. What experimental designs optimize the synthesis of this compound’s analogs for structure-activity relationship (SAR) studies?

- Methodology :

- Synthetic Routes : Semi-synthesis from kaurane precursors (e.g., ent-kaurenoic acid ) via regioselective oxidation (e.g., Jones reagent for C-15 hydroxylation).

- Design of Experiments (DoE) : Use factorial design to vary reaction parameters (temperature, catalyst loading) and maximize yield .

- Analogs : Modify C-18 carboxylic acid to esters or amides and evaluate solubility/logP via shake-flask assays .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., new peaks at 254 nm).

- pH Stability : Assess hydrolysis in buffers (pH 2–9) using LC-MS to identify breakdown products (e.g., decarboxylation at C-18) .

Data Contradiction and Validation

Q. Why do reported melting points vary across studies (e.g., 289°C vs. 295°C)?

- Methodology :

- Purity Verification : Re-crystallize the compound and confirm purity via elemental analysis (C, H, O ±0.3%).

- Instrument Calibration : Cross-check differential scanning calorimetry (DSC) results with certified standards (e.g., indium) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.